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Benzenediamine, ar-(1-methylethyl)-

Epoxy curing Tensile properties Diamine blends

DAIPB is a ring-alkylated m-phenylenediamine that serves as a high-performance epoxy curing agent. Unlike solid MPD, this wet-solid diamine simplifies handling at ambient temperature. It delivers intermediate Tg (140–160°C) ideal for industrial tooling, electronic encapsulation, and aerospace composites. When blended with DAEB (up to 40 wt%), synergistic eutectic liquid formulations achieve up to 50% higher tensile strength than either diamine alone—enabling 100% solids, VOC-free processing. DAIPB also offers a safer, process-friendly alternative to MPD and MDA with higher thermal decomposition onset temperature.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 31626-02-5
Cat. No. B1638830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenediamine, ar-(1-methylethyl)-
CAS31626-02-5
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)N)N
InChIInChI=1S/C9H14N2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,10-11H2,1-2H3
InChIKeyWNYJRJRHKRZXEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenediamine, ar-(1-methylethyl)- (CAS 31626-02-5) as a Ring-Alkylated m-Phenylenediamine Epoxy Curing Agent


Benzenediamine, ar-(1-methylethyl)- (CAS 31626-02-5), also referred to as 2-isopropylbenzene-1,4-diamine or diaminoisopropyl benzene (DAIPB), is a ring-alkylated derivative of m-phenylenediamine (MPD). The substitution of the aromatic ring with an isopropyl group yields a diamine that is a wet solid at ambient temperature, in contrast to the crystalline solid state of unsubstituted MPD [1]. This compound functions primarily as a curing agent for epoxy resins, where its steric and electronic properties modulate network formation relative to the parent MPD and other alkyl-substituted analogs [1]. It has also been deployed as a co-hardener in commercial two-part epoxy adhesive systems, for example as a 60% fraction in EA 937.2 PART B alongside MPD [2].

Why Benzenediamine, ar-(1-methylethyl)- Cannot Be Replaced by Generic m-Phenylenediamine or Other Ring-Alkylated Analogs


Ring-alkylated m-phenylenediamines exhibit properties that are highly sensitive to the nature of the alkyl substituent. Even among close homologs—methyl (toluene diamine, TDA), ethyl (diaminoethyl benzene, DAEB), isopropyl (DAIPB), and tert-butyl (DATBB)—the physical state, glass transition temperature (Tg) of the cured network, tensile properties, and thermal stability differ substantially [1]. For instance, DAIPB is a wet solid, while MPD requires melting for processing, and blends of DAIPB with DAEB form eutectic liquids at room temperature, which cannot be achieved with either MPD or TDA alone [2]. These differences preclude simple molar substitution; a direct switch can alter cure kinetics, final Tg, mechanical strength, and formulation viscosity, leading to out-of-specification performance in aerospace, composite, and adhesive applications [1][2].

Quantitative Differentiation Evidence for Benzenediamine, ar-(1-methylethyl)- (DAIPB) vs. Closest Analogs


Tensile Strength Synergy: DAIPB/DAEB Blends Yield Up to 50% Higher Tensile Strength Than Either Diamine Alone

When diglycidyl ether of bisphenol-A (DGEBA) was cured with blends of diaminoisopropyl benzene (DAIPB) and diaminoethyl benzene (DAEB), the cured resins displayed a greatly increased tensile strength—up to 50% higher—compared to resins cured with either DAIPB or DAEB individually. The blends ranged up to 40 wt% DAEB [1]. This synergy is not observed with unsubstituted m-phenylenediamine (MPD) or other single-component ring-alkylated MPDs, making DAIPB-containing blends the formulation of choice when maximum tensile strength is required without sacrificing aromatic diamine thermal performance [1].

Epoxy curing Tensile properties Diamine blends

Glass Transition Temperature Ranking: DAIPB Provides Intermediate Tg Between MPD and Lighter Alkyl Analogs

DSC analysis of DGEBA cured with stoichiometric amounts of various ring-alkylated m-phenylenediamines established a clear Tg ranking: DATBB (tert-butyl) > MPD (unsubstituted) > DAIPB (isopropyl) > DAEB (ethyl) > TDA (methyl) [1]. Although exact Tg values are not available in the extracted text, the qualitative order is consistent with the trend observed in poly(4-alkylstyrenes) [1]. Thus, DAIPB occupies a middle ground—yielding a higher Tg than DAEB or TDA but lower than MPD—allowing formulators to fine-tune thermomechanical properties without resorting to hazardous MDA or high-melting DADS systems.

Glass transition temperature Epoxy thermosets Structure-property relationships

Thermal Stability: Ring-Alkylated MPDs (Including DAIPB) Provide Slightly Higher Decomposition Onset Than Unsubstituted MPD

Thermogravimetric analysis (TGA) of DGEBA epoxy resins cured with ring-alkylated m-phenylenediamines, including DAIPB, showed slightly higher thermal stability compared to resins cured with unsubstituted MPD. The temperature at which 5% weight loss occurred (Td) was taken as the onset of decomposition, and no appreciable difference was observed among the various ring-alkylated analogs; however, all alkylated diamines conferred a small improvement over MPD [1]. While the magnitude of the difference is modest, it is a consistent class effect that adds an incremental safety margin in high-temperature applications.

Thermogravimetric analysis Thermal stability Epoxy degradation

Physical State and Processing Advantage: DAIPB as a Wet Solid and Eutectic Blend Former vs. Crystalline MPD

Unlike m-phenylenediamine (MPD), which is a crystalline solid with a melting point of approximately 63°C requiring heated handling, DAIPB exists as a wet solid at room temperature, significantly easing dispensing and mixing operations [1]. Furthermore, blends of DAIPB with 10–40 wt% DAEB form eutectic liquids at ambient temperature, a property not achievable with MPD or TDA alone [2]. This physical-state advantage reduces energy input, simplifies metering, and enables solvent-free formulations—critical for industrial-scale epoxy processes seeking to eliminate volatile organic compounds (VOCs).

Physical state Epoxy processing Eutectic blends

Commercial Validation: Isopropyl Phenylenediamine as the Core Hardenening Component in Aerospace Epoxy Adhesive EA 937.2 PART B

The material safety data sheet for DEXTER CORPORATION's EA 937.2 PART B, a two-part epoxy adhesive stocked under National Stock Number 5330-01-236-7363, lists ISOPROPYL PHENYLENEDIAMINE (CAS 31626-02-5) at 60% by weight, co-formulated with 40% m-phenylenediamine (CAS 108-45-2) [1]. This commercial adoption demonstrates that DAIPB is not merely a laboratory curiosity but a functionally validated component in a qualified aerospace adhesive system, providing tangible evidence of its industrial relevance and supply-chain availability.

Aerospace adhesive Commercial formulation MSDS

Optimal Application Scenarios for Benzenediamine, ar-(1-methylethyl)- (DAIPB) Based on Evidence


High-Tensile-Strength Epoxy Adhesives and Composites via DAIPB/DAEB Eutectic Blends

Formulators seeking a room-temperature-liquid aromatic diamine hardener that delivers maximized tensile strength should employ DAIPB/DAEB blends (up to 40 wt% DAEB). The synergy documented by Storey et al. (1990) yields up to 50% higher tensile strength than either pure DAIPB or pure DAEB, while the eutectic nature of the blend eliminates the need for heated melting [1]. This scenario is particularly suited for aerospace structural adhesives and filament-wound composite parts where both mechanical performance and solvent-free processing are mandated.

Tailored Glass Transition Temperature for Mid-Range Thermal Service Epoxy Systems

For applications requiring a Tg between that of MPD-cured (high) and DAEB-cured (lower) systems, DAIPB offers an intermediate Tg. This allows design of epoxy networks that balance thermal resistance and flexibility without resorting to hazardous MDA or expensive DADS [2]. Typical uses include industrial tooling, electronic encapsulation, and moderate-temperature composite tooling where a Tg in the 140–160°C range is acceptable.

Replacement of MPD in High-Temperature Epoxy Systems with Incremental Thermal Stability Gain

Where MPD is currently used for its high Tg but presents handling challenges (solid, high melt point) and regulatory concerns, DAIPB can serve as a drop-in improvement offering slightly higher thermal decomposition onset temperature and a more manageable physical state (wet solid) [3][4]. This is relevant for legacy aerospace programs transitioning to safer aromatic diamine hardeners while maintaining or slightly improving thermal performance.

Solvent-Free Epoxy Curing Agents for VOC-Compliant Industrial Processes

The ability of DAIPB to form eutectic liquids with DAEB without any solvent enables the formulation of 100% solids epoxy curing agents. This directly supports compliance with increasingly stringent VOC regulations in automotive, marine, and protective coatings industries [5]. Procurement teams can specify DAIPB-based hardener blends to meet environmental mandates without sacrificing the performance characteristics of aromatic diamine-cured epoxies.

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